![molecular formula C28H33N5O3 B2941563 1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 921050-34-2](/img/structure/B2941563.png)

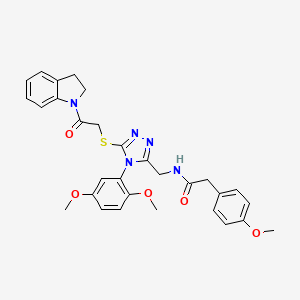

1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

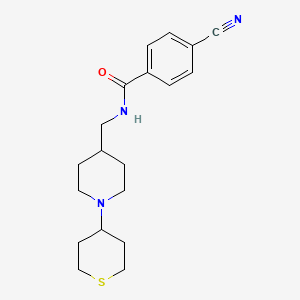

1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione, also known by its chemical name esfenvalerate , is a synthetic pyrethroid insecticide. It is marketed under the brand name Asana . Esfenvalerate is the (S)-enantiomer of fenvalerate . Pyrethroids are widely used in agriculture and pest control due to their effectiveness against various insects.

Synthesis Analysis

The synthesis of esfenvalerate involves several steps, including the resolution of the racemic mixture to obtain the desired enantiomer. The exact synthetic pathway may vary, but it typically includes the reaction of phenoxyphenylacetic acid with chloroacetyl chloride, followed by cyclization to form the imidazopyridine ring. Subsequent esterification and cyanation lead to the final product .

Molecular Structure Analysis

Esfenvalerate’s molecular formula is C25H22ClNO3 , with a molar mass of 419.91 g/mol . Its chemical structure consists of a phenoxyphenyl group, a cyano group, and an ester linkage. The chlorine atom contributes to its insecticidal activity .

Physical And Chemical Properties Analysis

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-methyl-2-octyl-6-(4-phenoxyphenyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O3/c1-3-4-5-6-7-11-18-33-26(34)24-25(30(2)28(33)35)29-27-31(19-20-32(24)27)21-14-16-23(17-15-21)36-22-12-9-8-10-13-22/h8-10,12-17,24-25H,3-7,11,18-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODHAXWRRIUVTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941487.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2941490.png)

![4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2941491.png)

![2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2941492.png)

![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)

![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)

![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)